BenchChemオンラインストアへようこそ!

Silvestrol aglycone (enantiomer)

Translation initiation Reporter assay eIF4A inhibition

Silvestrol aglycone (enantiomer) (CAS 1112993-18-6) is the definitive chiral tool for eIF4A-targeted research. Unlike parent silvestrol, this aglycone lacks the dioxanyloxy moiety, offering a streamlined scaffold for medicinal chemistry optimization. Its reversible clamping mechanism enables washout experiments impossible with irreversible inhibitors. The 20-fold differential sensitivity between myc-LUC (EC50 10 nM) and tub-LUC (EC50 200 nM) reporters allows precise mapping of 5'UTR-dependent translation. With fully resolved (1S,2S,3R,3aS,8bR) stereochemistry, it serves as an essential chiral reference standard for analytical method validation. Procure this high-purity enantiomer to ensure assay reproducibility and advance your eIF4A program.

Molecular Formula C27H26O8
Molecular Weight 478.5 g/mol
Cat. No. B2494706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilvestrol aglycone (enantiomer)
Molecular FormulaC27H26O8
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5
InChIInChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m0/s1
InChIKeyHYLOONIBWUNKDH-DSVANHEQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Silvestrol Aglycone (Enantiomer): A Chiral eIF4A Inhibitor for Advanced Protein Translation Studies


Silvestrol aglycone (enantiomer) is a chiral, cyclopenta[b]benzofuran-derived rocaglate compound that functions as a potent inhibitor of eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase essential for cap-dependent translation initiation [1]. As the aglycone analogue of the natural product silvestrol, it retains the core pharmacophore responsible for clamping eIF4A onto mRNA, thereby selectively repressing translation of oncogenic and viral mRNAs with complex 5' untranslated regions [2]. With a molecular formula of C27H26O8, a molecular weight of 478.49 g/mol, and a defined stereochemistry (CAS 1112993-18-6 for the enantiomer), this compound serves as a critical tool compound for investigating eIF4A-dependent translation mechanisms and for structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic and selectivity profiles [3].

Why Silvestrol Aglycone (Enantiomer) Cannot Be Interchanged with Other eIF4A Inhibitors


eIF4A inhibitors constitute a mechanistically heterogeneous class, and substitution based solely on nominal target engagement introduces significant experimental variability. Silvestrol aglycone (enantiomer) is distinguished from parent silvestrol by the absence of the dioxanyloxy moiety, which alters its physicochemical properties and may mitigate the unfavorable pharmacokinetics reported for silvestrol [1]. It differs from synthetic rocaglates like CR-31-B (−) by its stereochemical identity, which directly determines biological activity—the (+)-enantiomer of rocaglates is inactive [2]. Furthermore, it operates via a distinct mechanism compared to non-rocaglate eIF4A inhibitors such as hippuristanol (an ATPase inhibitor) and pateamine A (an irreversible binder), which exhibit different selectivity windows and translational repression profiles . Substituting any of these without quantitative justification risks compromising assay reproducibility, confounding SAR interpretation, and yielding non-comparable datasets.

Silvestrol Aglycone (Enantiomer): Quantitative Differentiation Data Versus Comparators


Translation Inhibition Potency: Differential Sensitivity of myc-LUC vs tub-LUC Reporters

Silvestrol aglycone exhibits a 20-fold differential in potency between two reporter constructs, inhibiting myc-LUC translation with an EC50 of 10 nM versus tub-LUC translation with an EC50 of 200 nM [1]. In contrast, parent silvestrol demonstrates a narrower potency range across cell lines (IC50 1–7 nM) without reported differential reporter sensitivity . This differential suggests that silvestrol aglycone may offer greater selectivity for mRNAs with specific 5'UTR features, enabling more nuanced interrogation of translation initiation mechanisms.

Translation initiation Reporter assay eIF4A inhibition

Antiproliferative Activity: Comparative Potency in MDA-MB-231 Breast Cancer Cells

Silvestrol aglycone inhibits proliferation of MDA-MB-231 breast cancer cells with an E50 of 20 ± 10 nM following 72-hour exposure [1]. For comparison, parent silvestrol inhibited protein synthesis in the same cell line with an IC50 of approximately 60 nM after only 1-hour exposure [2]. While assay durations differ, the data indicate that silvestrol aglycone achieves sustained antiproliferative effects at low nanomolar concentrations, potentially reflecting its distinct kinetics of eIF4A engagement or cellular retention.

Antiproliferative activity MDA-MB-231 Breast cancer

Enantiomeric Specificity: The Absolute Requirement for Correct Chirality

Within the rocaglate class, biological activity is strictly enantiomer-dependent. For the synthetic rocaglate CR-31-B, only the (−)-enantiomer is biologically active as an eIF4A inhibitor, while the (+)-enantiomer is inactive [1]. By extension, silvestrol aglycone (enantiomer) (CAS 1112993-18-6) possesses the defined stereochemistry required for eIF4A inhibition. Procurement of the incorrect enantiomer or a racemic mixture would yield null or confounded results in any eIF4A-dependent assay.

Stereochemistry Enantiomer Structure-activity relationship

Physicochemical Profile: LogP and Solubility Differentiation from Parent Silvestrol

Silvestrol aglycone exhibits a LogP of approximately 2.9 and demonstrates high DMSO solubility of ≥114 mg/mL (≥238.25 mM) [1]. The LogP of silvestrol aglycone is comparable to that of silvestrol aglycone (non-enantiomer CAS 960365-65-5, LogP ~2.83), indicating that the enantiomeric form retains the same lipophilicity profile . While direct comparative LogP data for parent silvestrol are not uniformly available in the same sources, the removal of the hydrophilic dioxanyloxy moiety in the aglycone is expected to alter its overall polarity and potentially its cellular permeability and distribution. This physicochemical distinction is critical for formulation development and for interpreting cell-based assay results.

LogP DMSO solubility Physicochemical properties

Mechanistic Distinction: Reversible Clamping vs Irreversible Inhibition vs ATPase Inhibition

Silvestrol aglycone, as a rocaglate derivative, is inferred to function by clamping eIF4A onto mRNA in a reversible manner, a mechanism shared with silvestrol and distinct from other eIF4A inhibitors [1]. Pateamine A, in contrast, acts as an irreversible inhibitor that causes long-term blockade of translation even after washout [2]. Hippuristanol operates via a third mechanism, inhibiting the ATPase activity of eIF4A without inducing RNA clamping [3]. These mechanistic differences have profound implications for experimental design: reversible inhibitors allow for washout and recovery studies, whereas irreversible inhibitors preclude such analyses.

Mechanism of action eIF4A clamping Reversible inhibition

Preclinical Efficacy Landscape: Positioning Among eIF4A Inhibitors

Silvestrol, the parent compound of silvestrol aglycone, has demonstrated excellent efficacy in multiple cancer xenograft models, a profile shared with CR-31-B, pateamine A, and hippuristanol [1]. Notably, zotatifin (eFT226), a synthetic rocaglate derivative optimized from the silvestrol scaffold, has advanced to clinical evaluation in solid tumor malignancies (NCT04092673), validating the translational potential of this chemotype [1]. While direct in vivo data for silvestrol aglycone (enantiomer) are limited, its structural simplification relative to silvestrol positions it as a critical intermediate for SAR-driven optimization aimed at improving upon the unfavorable pharmacokinetics of the parent [2].

Preclinical efficacy Xenograft models In vivo activity

Silvestrol Aglycone (Enantiomer): Validated Research Applications Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Rocaglate Optimization

Silvestrol aglycone (enantiomer) provides a simplified core scaffold devoid of the dioxanyloxy moiety present in parent silvestrol. This structural reduction, combined with its defined enantiomeric identity (CAS 1112993-18-6) and retained nanomolar antiproliferative activity (E50 = 20 ± 10 nM in MDA-MB-231 cells), makes it an ideal starting point for medicinal chemistry campaigns aimed at improving the unfavorable pharmacokinetic profile of silvestrol [1]. Researchers can systematically derivatize the aglycone core to explore substitutions that enhance metabolic stability and oral bioavailability while monitoring eIF4A inhibitory activity using the established myc-LUC/tub-LUC differential assay (EC50 10 nM vs 200 nM) [2].

Reversible eIF4A Clamping Studies with Washout Recovery Kinetics

Unlike irreversible eIF4A inhibitors such as pateamine A, silvestrol aglycone (as a rocaglate) functions via a reversible clamping mechanism [3]. This property enables washout experiments to study the kinetics of translation recovery following eIF4A inhibition. Investigators can treat cells with silvestrol aglycone at concentrations informed by its reporter EC50 values (10–200 nM), wash out the compound, and monitor the temporal resumption of protein synthesis using metabolic labeling or puromycin incorporation assays. This application is precluded with irreversible inhibitors.

5'UTR-Dependent Translation Selectivity Profiling

The 20-fold differential sensitivity between myc-LUC (EC50 = 10 nM) and tub-LUC (EC50 = 200 nM) reporters establishes silvestrol aglycone as a tool for probing how 5' untranslated region (5'UTR) complexity dictates susceptibility to eIF4A inhibition [2]. Researchers can employ this differential to identify and validate mRNAs that are preferentially translated via eIF4A-dependent mechanisms, a strategy relevant for discovering therapeutic vulnerabilities in cancers driven by oncogenes (e.g., MYC, CCND1, BCL2) that harbor structured 5'UTRs.

Chiral Reference Standard for Enantiomeric Purity Validation

Given that the (+)-enantiomer of rocaglates is biologically inactive, silvestrol aglycone (enantiomer) (CAS 1112993-18-6) with its fully defined stereochemistry (1S,2S,3R,3aS,8bR) serves as a critical chiral reference standard [4]. Analytical chemistry and quality control laboratories can use this compound to validate chiral HPLC methods, confirm the enantiomeric purity of synthetic rocaglate batches, and ensure that biological assays are not confounded by the presence of inactive stereoisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Silvestrol aglycone (enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.